An In-depth Technical Guide to 3-Bromo-5-fluoro-2-nitroaniline for Advanced Research
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-nitroaniline for Advanced Research
This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-2-nitroaniline (CAS No. 1350117-42-8), a halogenated nitroaromatic compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its properties, proposes a logical synthetic pathway, discusses its chemical reactivity, and explores its potential applications, all while adhering to the highest standards of scientific integrity.
Core Compound Identification and Properties
3-Bromo-5-fluoro-2-nitroaniline is a substituted aniline carrying bromo, fluoro, and nitro functional groups. This unique combination of electron-withdrawing and donating groups on the aromatic ring creates a molecule with distinct electronic properties and reactivity, making it a valuable building block in organic synthesis.
Physicochemical and Structural Data
The fundamental properties of 3-Bromo-5-fluoro-2-nitroaniline are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| CAS Number | 1350117-42-8 | [1][2] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [3] |
| Molecular Weight | 235.01 g/mol | [3] |
| Appearance | Golden orange tiny crystals | [3] |
| Density (Predicted) | 1.896 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 302.8 ± 37.0 °C | [3] |
| pKa (Predicted) | -2.43 ± 0.25 | [3] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3-Bromo-5-fluoro-2-nitroaniline.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Acetylation of 3-Fluoroaniline. To a solution of 3-fluoroaniline in pyridine, slowly add acetic anhydride at 0°C. The reaction mixture is stirred for 2-3 hours at room temperature. The purpose of this step is to protect the amino group as an acetamide. This reduces its activating effect and allows for more controlled subsequent substitutions. The acetamido group is a moderately activating, ortho-, para-director.
-
Step 2: Nitration of N-(3-fluorophenyl)acetamide. The product from Step 1 is dissolved in concentrated sulfuric acid and cooled to 0°C. A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The acetamido group directs the nitration to the para position, and the fluorine directs to the ortho and para positions. The major product expected is N-(5-fluoro-2-nitrophenyl)acetamide.
-
Step 3: Bromination of N-(5-fluoro-2-nitrophenyl)acetamide. The nitrated intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst. The strong directing effect of the acetamido group, ortho to one of the available positions, should favor the introduction of the bromine atom at the desired position.
-
Step 4: Hydrolysis to Yield 3-Bromo-5-fluoro-2-nitroaniline. The resulting N-(3-bromo-5-fluoro-2-nitrophenyl)acetamide is hydrolyzed by heating with aqueous hydrochloric acid to remove the acetyl protecting group, yielding the final product, 3-Bromo-5-fluoro-2-nitroaniline.
Chemical Reactivity and Potential Transformations
The reactivity of 3-Bromo-5-fluoro-2-nitroaniline is governed by the interplay of its four functional groups. The aniline moiety can undergo reactions typical of aromatic amines, while the nitro group can be reduced. The bromo and fluoro groups offer sites for nucleophilic aromatic substitution or participation in cross-coupling reactions.
Key Reactive Sites and Pathways
Caption: Key reactive sites on 3-Bromo-5-fluoro-2-nitroaniline.
-
Amino Group: The primary amine can be diazotized and subsequently replaced in Sandmeyer-type reactions. It can also undergo acylation or alkylation.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, providing a route to diamine derivatives.
-
Bromo and Fluoro Groups: The presence of the activating nitro group makes the bromo and fluoro substituents susceptible to nucleophilic aromatic substitution. The bromo group is also an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated and nitrated anilines are privileged structures in medicinal chemistry. The introduction of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in certain classes of drugs and can be a precursor to other functional groups.
Given its structural features, 3-Bromo-5-fluoro-2-nitroaniline is a promising starting material for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents.
-
CNS-active Agents: The lipophilicity imparted by the halogen atoms can facilitate blood-brain barrier penetration.
The strategic placement of the reactive handles (amino, nitro, bromo, fluoro) allows for combinatorial library synthesis to explore structure-activity relationships (SAR) efficiently.
Safety and Handling
Hazard Identification: 3-Bromo-5-fluoro-2-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also harmful to aquatic life with long-lasting effects.[1]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under argon, as it may be air and light-sensitive.[1]
-
First Aid: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of soap and water. In case of ingestion, seek immediate medical attention.
This guide is intended for use by qualified individuals trained in chemical synthesis and laboratory safety. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.
References
-
3-Bromo-5-fluoro-2-nitroaniline - ChemBK.
-
2-bromo-5-nitroaniline | Sigma-Aldrich.
-
1350117-42-8 Cas No. | 3-Bromo-5-fluoro-2-nitroaniline - Apollo Scientific.
-
2-bromo-5-nitroaniline | Sigma-Aldrich.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
3-Bromo-5-fluoro-2-nitroaniline - CAS:1350117-42-8 - 创赛优选.
-
3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem.
-
2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem.
-
1309833-32-6|3-Bromo-2-fluoro-5-nitroaniline|BLD Pharm.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Fluorine in drug discovery: Role, design and case studies.
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
-
2-Bromo-3-fluoroaniline synthesis - ChemicalBook.
-
2-Bromo-5-fluoroaniline 97 1003-99-2 - Sigma-Aldrich.
-
2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem.
-
ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem.
-
4-Fluoro-3-nitroaniline(364-76-1) 1H NMR spectrum - ChemicalBook.
-
886762-70-5|1-Bromo-3-fluoro-2-nitrobenzene|BLD Pharm.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
Sources
- 1. 1350117-42-8 Cas No. | 3-Bromo-5-fluoro-2-nitroaniline | Apollo [store.apolloscientific.co.uk]
- 2. 3-Bromo-5-fluoro-2-nitroaniline - CAS:1350117-42-8 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 3. chembk.com [chembk.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
